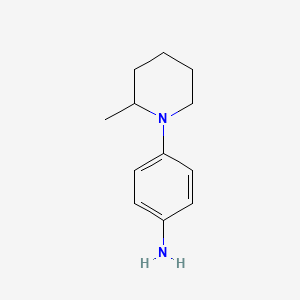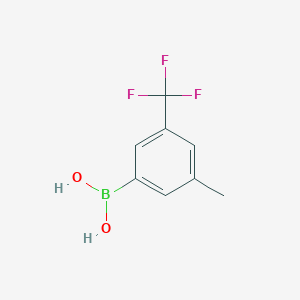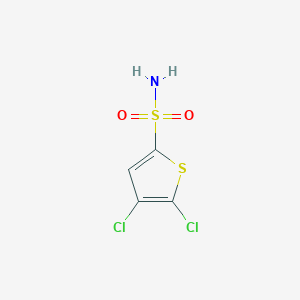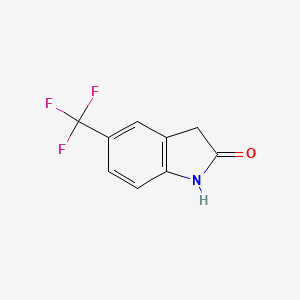
4-(2-Methyl-piperidin-1-yl)-phenylamine
Übersicht
Beschreibung
The compound "4-(2-Methyl-piperidin-1-yl)-phenylamine" is a chemical structure that is part of a broader class of compounds involving piperidine rings and phenylamine groups. Piperidine is a six-membered heterocyclic ring containing one nitrogen atom, and phenylamine (or aniline) is an aromatic amine. Compounds with these structures are of interest due to their potential biological activities and their use in various chemical reactions and syntheses .
Synthesis Analysis
The synthesis of analogues to "4-(2-Methyl-piperidin-1-yl)-phenylamine" involves multiple pathways. One method includes the condensation of phenols with 1-methyl-4-piperidone,
Wissenschaftliche Forschungsanwendungen
1. Biological Activity in Medicinal Chemistry
4-(2-Methyl-piperidin-1-yl)-phenylamine derivatives have been explored for their biological activity, particularly in the context of medicinal chemistry. For instance, novel (4-piperidin-1-yl)-phenyl sulfonamides were prepared and evaluated for their activity on the human beta(3)-adrenergic receptor (AR). These compounds, including a variant with N-alkyl substitution, showed significant potency and selectivity, indicating their potential in therapeutic applications (Hu et al., 2001).
2. Antifungal Activity
Some derivatives of 4-(2-Methyl-piperidin-1-yl)-phenylamine have demonstrated effective antifungal properties. Research on compounds such as N-[4-(4-fluoro) phenyl-2-(N-methyl)piperidin-4-yl-thiazol-5-yl]pyrimidin-2-yl-N-(3-hydroxy-methyl)phenylamine revealed potent antifungal activity against Phytophthora capsici, a significant phytopathogen, suggesting their utility in agriculture and plant pathology (Nam et al., 2011).
3. Molecular Synthesis and Drug Development
The compound has also found applications in molecular synthesis for drug development. Studies involving the synthesis of various piperidine derivatives, including 4-(2-Methyl-piperidin-1-yl)-phenylamine, have contributed to the development of new medicinal compounds with potential applications in treating various diseases (Magano et al., 2014).
4. Chemical Structure Analysis
Research has also been conducted on the crystal structure of related compounds, which is crucial for understanding their chemical properties and potential applications in various fields, including pharmaceuticals (Rajnikant et al., 2010).
Eigenschaften
IUPAC Name |
4-(2-methylpiperidin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-10-4-2-3-9-14(10)12-7-5-11(13)6-8-12/h5-8,10H,2-4,9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFZFFUJVDOEGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methyl-piperidin-1-yl)-phenylamine | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Fluoro-2-[(4-fluoroanilino)methylene]-3-phenyl-1-indanone](/img/structure/B1306944.png)
![2-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-4,9-dihydro-1H-carbazol-1(3H)-one](/img/structure/B1306951.png)

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1,3,5-trimethyl-1H-pyrazole-4-carbohydrazide](/img/structure/B1306961.png)


![1-[(2,5-Dichlorophenyl)sulfonyl]piperazine](/img/structure/B1306971.png)

![Ethyl 3-amino-3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylhydrazinylidene]propanoate](/img/structure/B1306982.png)
![Isopropyl 2-(4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B1306991.png)
![(E)-2-cyano-3-(4-cyanophenyl)-N-[4-(trifluoromethyl)phenyl]-2-propenamide](/img/structure/B1306998.png)
![3-Methyl-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]-diazepine-2-carboxylic acid](/img/structure/B1307003.png)

